molecular formula C9H13ClSi B13679352 Silane, (chlorophenyl)trimethyl- CAS No. 30851-85-5

Silane, (chlorophenyl)trimethyl-

Cat. No.: B13679352
CAS No.: 30851-85-5
M. Wt: 184.74 g/mol
InChI Key: CLZTZCUXBOSNMN-UHFFFAOYSA-N
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Description

Silane, (chlorophenyl)trimethyl- is a useful research compound. Its molecular formula is C9H13ClSi and its molecular weight is 184.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, (chlorophenyl)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (chlorophenyl)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30851-85-5

Molecular Formula

C9H13ClSi

Molecular Weight

184.74 g/mol

IUPAC Name

(2-chlorophenyl)-trimethylsilane

InChI

InChI=1S/C9H13ClSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3

InChI Key

CLZTZCUXBOSNMN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1Cl

Origin of Product

United States

Advanced Chemical Reactivity and Mechanistic Investigations of Chlorophenyl Trimethylsilane

Reactivity at the Silicon Center

The reactivity of organosilicon compounds such as (chlorophenyl)trimethylsilane is largely centered on the silicon atom. The significant difference in electronegativity between silicon and its attached substituents, like chlorine and carbon, renders the silicon atom electrophilic and susceptible to nucleophilic attack. This section delves into the advanced chemical reactivity and mechanistic details pertinent to the silicon center in this specific molecule.

Nucleophilic Substitution at Silicon (SN2@Si) Mechanisms

Bimolecular nucleophilic substitution (SN2) reactions are fundamental in organic chemistry, and their analogues at a silicon center (SN2@Si) exhibit distinct and important characteristics. researchgate.netlibretexts.org Unlike SN2 reactions at a carbon center, which typically proceed through a single, high-energy transition state, reactions at a silicon center often involve the formation of a stable or metastable pentacoordinate intermediate. wesleyan.edunih.gov This difference arises primarily because the larger size of the silicon atom reduces steric hindrance and its d-orbitals can participate in bonding, stabilizing the five-coordinate state. researchgate.net The general mechanism involves the attack of a nucleophile on the silicon atom, leading to the simultaneous breaking of the bond with the leaving group. libretexts.org

The rate and mechanism of SN2@Si reactions are profoundly influenced by both steric and electronic factors associated with the substituents on the silicon atom. nih.govnih.gov The reaction's potential energy surface (PES) and the nature of the transition state are highly sensitive to these influences. nih.gov

Steric Factors: Steric hindrance around the electrophilic silicon center is a critical determinant of the reaction rate. libretexts.orglibretexts.org Bulky substituents can impede the backside approach of the nucleophile, slowing the reaction. nih.govnumberanalytics.com For (chlorophenyl)trimethylsilane, the presence of a phenyl group and three methyl groups creates a specific steric environment. While more hindered than a simple silane (B1218182) like SiH3Cl, it is less hindered than compounds with multiple bulky groups. Studies on model SiR3Cl systems show that increasing the steric demand of the R groups can fundamentally alter the reaction mechanism, shifting it from a pathway with a stable intermediate to one with a central barrier, more akin to an SN2@C reaction. wesleyan.edunih.govnih.gov

The interplay between these factors determines the precise energy profile of the reaction.

Table 1: Influence of Steric and Electronic Factors on SN2@Si Reactions

Factor Influence on (chlorophenyl)trimethylsilane Reactivity General Effect on SN2@Si Pathway
Steric Hindrance The trimethyl and chlorophenyl groups create moderate steric bulk around the silicon atom. Increased steric bulk generally slows the reaction rate by hindering nucleophilic attack. nih.govlibretexts.org It can shift the potential energy surface from a single-well to a double-well profile. nih.gov

| Electronic Effects | The electron-withdrawing nature of the chloro-substituent on the phenyl ring can slightly increase the electrophilicity of the silicon atom. | Electron-withdrawing groups can stabilize the pentacoordinate transition state, while electron-donating groups may destabilize it. These factors modulate the steric-dominant reaction barrier. wesleyan.edunih.gov |

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of SN2@Si reactions. researchgate.netmdpi.com These studies allow for the detailed exploration of the potential energy surface (PES), which maps the energy of the system as a function of the geometry of the reacting molecules. researchgate.netwayne.edulibretexts.org

For SN2 reactions, the PES reveals the pathway from reactants to products, including any intermediates and transition states. wayne.eduresearchgate.net A key finding from computational studies is the fundamental difference between the PES for SN2@C and SN2@Si reactions. nih.gov

SN2@C Reactions: Typically exhibit a "double-well" PES. The reaction begins with the formation of a pre-reaction complex, passes through a single central transition state at a high energy level, and then forms a post-reaction complex before separating into products. nih.gov

SN2@Si Reactions: Often proceed via a "single-well" PES for simple substituents. In this profile, the pentacoordinate species is not a transition state but a stable intermediate residing in an energy well between two smaller transition states. wesleyan.edunih.gov

Computational analyses of model systems like Cl- + SiR3Cl have shown that by increasing the steric bulk of the R groups (e.g., from H to CH3 to bulkier groups), the PES can be systematically changed from a single-well to a triple-well and eventually to the double-well profile characteristic of carbon-centered reactions. wesleyan.edunih.gov This transition highlights that the absence of a central barrier in many silicon-centered reactions is due to the larger silicon atom's ability to accommodate the five substituents with less steric strain. nih.gov For (chlorophenyl)trimethylsilane, computational modeling would predict a specific PES profile based on the combined steric and electronic contributions of its unique substituents.

Reactivity of the Chlorophenyl Moiety

The reactivity of the chlorophenyl moiety in (chlorophenyl)trimethylsilane is a subject of significant interest, particularly concerning electrophilic aromatic substitution (EAS) and the activation of the carbon-halogen bond. These reactions open avenues for synthesizing more complex organosilicon compounds and other valuable molecules.

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgdalalinstitute.com The mechanism generally involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. dalalinstitute.comslideshare.netnih.gov This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

The trimethylsilyl (B98337) (-Si(CH₃)₃) group influences the regioselectivity of electrophilic aromatic substitution on the chlorophenyl ring. Substituents on a benzene (B151609) ring can direct incoming electrophiles to specific positions (ortho, meta, or para). youtube.com Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Conversely, deactivating groups, which withdraw electron density, tend to direct to the meta position, with the exception of halogens which are deactivating yet ortho-, para-directing. dalalinstitute.com

The trimethylsilyl group is considered an ortho-, para-director. This directing effect can be attributed to the stabilization of the arenium ion intermediate formed during the reaction. youtube.com Specifically, the intermediates for ortho and para attack are more stabilized than the intermediate for meta attack. libretexts.org This stabilization arises from the ability of the silicon atom to stabilize a positive charge on the adjacent carbon atom.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
SubstituentTypeDirecting Effect
-Si(CH₃)₃Activatingortho, para
-CH₃Activatingortho, para
-ClDeactivatingortho, para
-NO₂Deactivatingmeta

The mechanism of electrophilic aromatic substitution on (chlorophenyl)trimethylsilane proceeds through the formation of a key intermediate known as an arenium ion, or Wheland intermediate. nih.gov This species is a resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. dalalinstitute.comslideshare.net The formation of this intermediate is typically the slow, rate-determining step of the reaction because it involves the disruption of the aromatic system. masterorganicchemistry.com

The stability of the possible arenium ions dictates the regioselectivity of the substitution. nih.gov For (chlorophenyl)trimethylsilane, electrophilic attack at the positions ortho and para to the trimethylsilyl group leads to arenium ions where the positive charge can be delocalized onto the carbon atom bearing the silyl (B83357) group. This allows for stabilization by the silicon atom. The transition state leading to this intermediate reflects its stability. researchgate.net

Recent studies have also explored alternative mechanisms to the traditional SEAr pathway involving an arenium ion. For instance, in nonpolar solvents, an addition-elimination pathway might be favored, which does not necessarily involve a distinct σ-complex intermediate in the rate-determining step. nih.gov However, the arenium ion model remains a cornerstone for understanding the regioselectivity of most electrophilic aromatic substitutions. dalalinstitute.comslideshare.net The reaction concludes with a fast deprotonation step, which restores the aromaticity of the ring. masterorganicchemistry.com

The carbon-chlorine bond in (chlorophenyl)trimethylsilane offers a site for various functionalization reactions. Activation of this bond can be achieved through photochemical methods or with the aid of metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl-chlorine bond in certain chlorinated aromatic compounds can be cleaved under photochemical conditions. rug.nlnih.govresearchgate.net This process can generate highly reactive aryl radical species. These aryl radicals can then participate in arylation reactions, forming new carbon-carbon bonds with other aromatic or heteroaromatic systems. nih.gov

Research has shown that for aryl chlorides with a tethered X-SiMe₃ group (where X can be O, NR, S, or SiMe₂), two competitive photochemical pathways can occur from the excited triplet state: heterolysis of the aryl-chlorine bond or homolysis of the X-silicon bond. rug.nlnih.gov Specifically for chlorinated phenols and anilines, the heterolysis of the aryl-chlorine bond is the observed pathway. rug.nlnih.govresearchgate.net This photochemical activation provides a metal-free method for generating aryl radicals for subsequent coupling reactions.

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it can be applied to activate the C-Cl bond in (chlorophenyl)trimethylsilane. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly prevalent in this area. lookchem.comnih.gov These reactions typically involve the oxidative addition of the aryl chloride to a low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product.

Various coupling partners can be employed. For instance, boronic acids are used in Suzuki-Miyaura coupling, organozinc reagents in Negishi coupling, and organotin reagents in Stille coupling. These methods allow for the formation of new C-C bonds. Furthermore, C-N and C-O bonds can be formed through Buchwald-Hartwig amination and etherification, respectively. Recent advancements have also explored the use of visible-light-mediated photoredox catalysis to enhance copper-catalyzed C-N coupling reactions. nih.gov Additionally, zinc-mediated reactions have shown promise in the multicomponent synthesis of complex amines. acs.org Lewis base activation of benzyltrimethylsilanes has also been developed as a method for C-C bond formation with aryl electrophiles. nih.gov

Table 2: Catalyst-Mediated Coupling Reactions for C-C and C-Heteroatom Bond Formation
Coupling ReactionCatalystBond FormedCoupling Partner Example
Suzuki-MiyauraPalladiumC-CArylboronic acid
NegishiPalladium/NickelC-COrganozinc reagent
Buchwald-HartwigPalladiumC-NAmine
Chan-LamCopperC-NAniline derivative

Generation and Reactivity of Highly Reactive Intermediates (e.g., Arynes from o-Chlorophenyltrimethylsilane)

The generation of arynes, highly reactive and transient species characterized by a formal triple bond within an aromatic ring, is a powerful strategy in organic synthesis for the construction of complex molecular architectures. While various precursors have been developed for aryne generation, the use of ortho-haloaryl compounds is a classical and well-established method. In the context of (chlorophenyl)trimethylsilane, the ortho-isomer, o-chlorophenyltrimethylsilane, stands as a potential precursor for the generation of benzyne (B1209423).

The most common method for generating arynes from aryl halides involves treatment with a strong base. youtube.com The mechanism proceeds via a two-step process: deprotonation of the aromatic ring at the position ortho to the halogen, followed by elimination of the halide. In the case of o-chlorophenyltrimethylsilane, a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), would be required to abstract a proton from the carbon adjacent to the chlorine atom. The resulting carbanion would then expel the chloride ion to form benzyne.

While direct experimental studies detailing the generation of benzyne specifically from o-chlorophenyltrimethylsilane are not extensively documented in readily available literature, the general principle is supported by foundational work in aryne chemistry. The seminal experiments by John D. Roberts in the 1950s, which utilized 14C-labeled chlorobenzene, provided conclusive evidence for the intermediacy of a symmetrical benzyne intermediate in nucleophilic aromatic substitution reactions under strong basic conditions. masterorganicchemistry.com

The reactivity of the aryne intermediate, once generated, is diverse. It can readily undergo a variety of transformations, including nucleophilic addition and cycloaddition reactions. For instance, in the presence of a nucleophile like the amide ion (from NaNH₂), benzyne will undergo addition to form aniline. If a diene, such as furan (B31954) or cyclopentadiene, is present in the reaction mixture, a [4+2] cycloaddition (Diels-Alder reaction) will occur, leading to the formation of bicyclic adducts.

It is important to note that modern methods for aryne generation often employ milder conditions to enhance functional group tolerance. Precursors such as o-(trimethylsilyl)aryl triflates, developed by Kobayashi and coworkers, generate arynes upon treatment with a fluoride (B91410) source under relatively mild conditions. masterorganicchemistry.com While o-chlorophenyltrimethylsilane relies on a more classical, strong-base approach, its potential as an aryne precursor remains rooted in the fundamental principles of elimination reactions.

Radical Reactions and Mechanistic Pathways

The presence of a C-Cl bond in (chlorophenyl)trimethylsilane also opens the door to a rich and complex area of radical chemistry. Free radical reactions, which involve intermediates with unpaired electrons, are fundamental processes in organic synthesis and can be initiated by heat or light. masterorganicchemistry.com

The free-radical halogenation of aromatic side chains is a well-known process. However, in the case of (chlorophenyl)trimethylsilane, the focus of radical reactivity can also be directed at the aromatic C-H bonds or involve the silicon-carbon bond. The specific pathway will depend on the reaction conditions, including the nature of the radical initiator and the presence of other reagents.

A typical radical chain mechanism involves three key stages: initiation, propagation, and termination. youtube.commasterorganicchemistry.com

Initiation: The reaction is initiated by the formation of a radical species. In the context of chlorination, this is often achieved by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using UV light or heat.

Propagation: The chlorine radical can then abstract a hydrogen atom from the (chlorophenyl)trimethylsilane molecule. The site of abstraction will depend on the relative bond dissociation energies of the various C-H bonds. Benzylic C-H bonds are typically weaker and more susceptible to abstraction. However, in (chlorophenyl)trimethylsilane, the competition would be between the aromatic C-H bonds and the methyl C-H bonds of the trimethylsilyl group. The resulting aryl or silyl-methyl radical is a key intermediate that can then react with a molecule of Cl₂ to form a chlorinated product and regenerate a chlorine radical, thus propagating the chain.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can involve the combination of two chlorine radicals, a chlorine radical and an organic radical, or two organic radicals.

While specific, detailed mechanistic studies on the radical reactions of (chlorophenyl)trimethylsilane isomers are not extensively reported, the general principles of radical halogenation provide a framework for predicting potential outcomes. The reactivity and regioselectivity of such reactions would be influenced by the electronic effects of the chloro and trimethylsilyl substituents on the stability of the intermediate radicals.

Applications in Advanced Materials Science and Surface Engineering

Development of Specialized Coatings and Films

The chemical compound "Silane, (chlorophenyl)trimethyl-," with the molecular formula C9H13ClSi, represents a unique organosilane that, while not extensively documented in dedicated studies for coating applications, holds significant potential in the development of specialized coatings and films. Its utility can be inferred from the broader understanding of organofunctional silanes in materials science and surface engineering. The presence of both a chlorophenyl group and trimethylsilyl (B98337) functionalities suggests its capability to form tailored surfaces with specific properties.

Organosilanes are widely recognized for their role as coupling agents, adhesion promoters, and as precursors for creating protective and functional films. mdpi.com They can form robust chemical bonds with a variety of substrates, enhancing the durability and performance of coatings. nih.gov The trimethylsilyl group, in particular, is known for its role in creating hydrophobic surfaces. mdpi.com

While direct research on (chlorophenyl)trimethylsilane for coatings is limited, the influence of the chlorophenyl group can be extrapolated from studies on other halogenated and phenyl-substituted silanes. The phenyl group itself can enhance the thermal stability and optical properties of silane-based materials. researchgate.net The addition of a chlorine atom to the phenyl ring is expected to further modify the surface energy and chemical reactivity of the resulting coating. This can be advantageous in creating films with tailored hydrophobicity, chemical resistance, or specific interfacial characteristics.

In the broader context of surface modification, silanes are used to create self-assembled monolayers (SAMs) that can precisely control the surface properties of materials. researchgate.net These monolayers are critical in applications ranging from electronics to biotechnology. The structure of (chlorophenyl)trimethylsilane makes it a candidate for forming such well-ordered films, where the chlorophenyl group would be oriented to define the outermost surface properties.

Research on related compounds provides insights into the potential performance of coatings derived from (chlorophenyl)trimethylsilane. For instance, studies on various functionalized silanes have demonstrated their ability to create superhydrophobic surfaces, which are valuable for self-cleaning and anti-fouling applications. researchgate.net The combination of the hydrophobic trimethylsilyl group and the polar chlorophenyl group in (chlorophenyl)trimethylsilane could lead to unique wetting behaviors.

Computational and Theoretical Chemistry of Chlorophenyl Trimethylsilane

Electronic Structure and Bonding Analysis

The electronic structure and bonding of (Chlorophenyl)trimethylsilane are dictated by the interplay of the aromatic ring, the electronegative chlorine atom, and the electropositive trimethylsilyl (B98337) group. Computational methods such as Natural Bond Orbital (NBO) and Mulliken population analysis are used to quantify the distribution of electron density and understand the nature of the chemical bonds. wikipedia.orgwisc.edu

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. youtube.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

In (Chlorophenyl)trimethylsilane, the HOMO is expected to be a π-orbital primarily localized on the phenyl ring, while the LUMO is expected to be a π*-antibonding orbital, also centered on the ring. The precise energies and distributions are influenced by the position of the chlorine atom (ortho, meta, or para) and the electron-donating nature of the trimethylsilyl group.

Table 1: Illustrative Calculated Electronic Properties of p-(Chlorophenyl)trimethylsilane Note: These values are representative examples based on typical DFT calculations and may vary with the level of theory and basis set used.

PropertyCalculated ValueDescription
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -0.8 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap 5.7 eVEnergy difference between HOMO and LUMO, related to chemical stability and reactivity. irjweb.com
Dipole Moment 2.1 DebyeA measure of the overall polarity of the molecule resulting from charge distribution.

Population analysis methods provide a way to estimate the partial atomic charges on each atom in the molecule. Mulliken population analysis partitions the electron density based on the basis functions used in the calculation, while NBO analysis localizes orbitals into Lewis-like bonding and lone pair structures to assign charges. wikipedia.orgwisc.edu These calculated charges offer insights into the molecule's electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. The silicon atom is expected to carry a positive partial charge, while the chlorine and the carbon atom it is attached to will exhibit negative charges.

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and mapping the associated energy changes. researchgate.netarxiv.org This involves identifying reactants, products, and all intervening transition states and intermediates. The collection of these stationary points on a potential energy surface (PES) provides a comprehensive picture of the reaction pathway. github.io

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. nih.govmdpi.com For (Chlorophenyl)trimethylsilane, DFT can be used to model various reactions, such as electrophilic aromatic substitution on the chlorophenyl ring or nucleophilic substitution at the silicon center.

In a typical DFT study of a reaction pathway, the geometries of the reactants, products, and potential transition states are optimized. nih.gov A key application is the search for transition state structures, which are first-order saddle points on the potential energy surface. arxiv.orggithub.io Once a transition state is located, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the identified transition state correctly connects the desired reactants and products on the minimum energy path. github.io

For instance, in the electrophilic nitration of (Chlorophenyl)trimethylsilane, DFT calculations could be used to determine the relative energies of the sigma-complex intermediates for attack at the ortho, meta, and para positions relative to the trimethylsilyl group, thereby predicting the regioselectivity of the reaction.

A potential energy surface (PES) is a conceptual and mathematical landscape that relates the energy of a molecule or system of molecules to its geometry. github.io Molecular structures like reactants, intermediates, and products correspond to minima (valleys) on the PES, while transition states correspond to saddle points (mountain passes). github.io The reaction coordinate is the minimum energy path that connects these points.

Table 2: Example Potential Energy Surface Data for a Hypothetical SNAr Reaction of p-(Chlorophenyl)trimethylsilane with a Nucleophile (Nu⁻) Note: These energy values are illustrative for demonstrating the features of a reaction potential energy surface.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants p-(Chlorophenyl)trimethylsilane + Nu⁻0.0
Transition State 1 Formation of Meisenheimer complex+15.2
Intermediate Meisenheimer complex+5.6
Transition State 2 Expulsion of Chloride ion+18.9
Products p-(Nu-phenyl)trimethylsilane + Cl⁻-10.3

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various types of molecular spectra, which is invaluable for structure elucidation and the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.govnih.gov These frequencies correspond to the stretching, bending, and rocking motions of the chemical bonds. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. nih.govsemanticscholar.org For (Chlorophenyl)trimethylsilane, characteristic vibrations would include strong Si-CH₃ symmetric and asymmetric stretching and deformation modes, C-Cl stretching, and various C-H and C=C stretching and bending modes associated with the substituted phenyl ring. researchgate.net Calculated frequencies are often systematically scaled to better match experimental results, accounting for anharmonicity and other theoretical approximations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a powerful application of computational chemistry. smu.edu The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating the isotropic magnetic shielding tensors of nuclei. modgraph.co.uk The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov This allows for the prediction of ¹H, ¹³C, and ²⁹Si NMR spectra, aiding in the assignment of complex spectra and the differentiation between isomers (ortho, meta, para). nih.gov

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for an Illustrative Aromatic Proton Note: This table demonstrates the typical accuracy of GIAO-DFT calculations for predicting proton chemical shifts.

ProtonCalculated Shielding (σ)TMS Shielding (σ_ref)Calculated Shift (δ = σ_ref - σ)Experimental Shift (δ)
Aromatic H (ortho to Cl) 24.3531.907.557.48

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the excitation energies from the ground electronic state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.govrsc.org For (Chlorophenyl)trimethylsilane, the absorption bands in the UV region are expected to arise from π → π* transitions within the chlorophenyl chromophore. TD-DFT can predict the wavelength of maximum absorption (λ_max) and help assign the specific orbitals involved in the electronic transition. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of (chlorophenyl)trimethylsilane. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, detailed information about the chemical environment, connectivity, and electronic structure of the molecule can be obtained.

A comprehensive NMR analysis involves probing multiple types of nuclei within the molecule. For (chlorophenyl)trimethylsilane, ¹H, ¹³C, and ²⁹Si NMR are the most informative.

¹H NMR: Proton NMR provides information on the hydrogen atoms. The spectrum of (chlorophenyl)trimethylsilane is characterized by two main regions: a singlet for the nine equivalent protons of the trimethylsilyl (B98337) (Si(CH₃)₃) group and a set of multiplets for the four protons on the chlorophenyl ring. The exact chemical shifts of the aromatic protons depend on the position (ortho, meta, or para) of the chlorine atom relative to the silyl (B83357) group. For example, in (4-chlorophenyl)trimethylsilane, the aromatic protons typically appear as two distinct doublets. rsc.org

¹³C NMR: Carbon-13 NMR reveals the carbon framework. The spectrum shows a signal for the methyl carbons of the trimethylsilyl group and four distinct signals for the carbons of the chlorophenyl ring, reflecting their different electronic environments due to the chlorine and silyl substituents. rsc.orglookchem.com The chemical shifts provide insight into the electronic effects of the substituents on the aromatic ring. lookchem.com

²⁹Si NMR: As the central atom of the silyl group, the ²⁹Si nucleus provides direct information about its chemical environment. pascal-man.com The chemical shift is sensitive to the nature of the substituents attached to the silicon atom. lookchem.com For aryltrimethylsilanes, the ²⁹Si resonance is influenced by the electronic properties of the aromatic ring. The presence of the electron-withdrawing chlorine atom on the phenyl ring typically results in a characteristic shift compared to the unsubstituted phenyltrimethylsilane. umich.edursc.org

Table 1: Representative NMR Chemical Shift Data for (Aryl)trimethylsilanes.
NucleusCompound Type / Specific CompoundTypical Chemical Shift (δ, ppm)Reference
¹HTrimethylsilyl group (-Si(CH₃)₃)~0.25 rsc.org
¹HAromatic protons (Ar-H)~7.0 - 7.6 rsc.org
¹³CTrimethylsilyl group (-Si(CH₃)₃)~ -0.1 rsc.org
¹³CAromatic carbons (C-Si)~135 - 145 rsc.org
¹³CAromatic carbons (Ar-C)~128 - 138 rsc.orgrsc.org
²⁹Si(4-Bromophenyl)dimethyl(phenyl)silane-7.49 rsc.org
²⁹SiChlorotrimethylsilane (B32843)~30 spectrabase.com
²⁹Si[Ph₄C₄Si(SiMe₃)]⁻•[Li]⁺-15.54 (for SiMe₃ group) nih.gov

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real time, providing valuable data on reaction kinetics, intermediates, and mechanisms. nih.gov By acquiring spectra at regular intervals directly from the reaction vessel, the consumption of reactants, formation of products, and appearance of transient species can be tracked quantitatively. nih.gov

For reactions involving (chlorophenyl)trimethylsilane, such as its synthesis via Grignard reaction or its participation in cross-coupling reactions, in-situ NMR can elucidate the reaction pathway. For instance, monitoring the characteristic signals of the trimethylsilyl group and the aromatic protons allows for the calculation of reaction rates and the identification of potential intermediates or byproducts. researchgate.net Studies on the hydrolysis of related trimethoxysilanes have successfully used a combination of in-situ NMR and other spectroscopic methods to build detailed kinetic models, a strategy directly applicable to studying the reactivity of (chlorophenyl)trimethylsilane. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and analyzing the bonding characteristics of (chlorophenyl)trimethylsilane.

Infrared (IR) Spectroscopy: The IR spectrum of (chlorophenyl)trimethylsilane displays characteristic absorption bands. Key vibrations include the symmetric and asymmetric stretching and bending modes of the C-H bonds in the methyl groups and the aromatic ring. The strong Si-C stretching vibrations associated with the trimethylsilyl group are also prominent. The NIST Chemistry WebBook lists an IR spectrum for (4-chlorophenyl)trimethylsilane, confirming its characterization by this method. nist.gov The position of the C-Cl stretching vibration provides evidence for the chloro-substitution on the phenyl ring. jkps.or.kr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Si-Si skeletal vibrations in related polysilanes are known to have weak intensities in both IR and Raman spectra. jkps.or.kr However, Raman can be particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. For chlorosilanes, the Si-Cl stretching fundamentals are observable in both IR and Raman spectra. jkps.or.krazom.com High-pressure Raman studies on related compounds like tetramethylsilane (B1202638) have been used to investigate phase transitions and structural stability. nih.gov

Table 2: Key Vibrational Frequencies for (Chlorophenyl)trimethylsilane and Related Compounds.
Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference
Aromatic C-H Stretch~3050 - 3100IR/Raman mpg.de
Methyl C-H Stretch~2900 - 2960IR/Raman researchgate.net
Aromatic C=C Stretch~1450 - 1600IR/Raman researchgate.netresearchgate.net
Methyl Deformation (Si-(CH₃)₃)~1250IR/Raman researchgate.net
Si-C Stretch (Si-(CH₃)₃)~750 - 840IR/Raman researchgate.net
C-Cl Stretch~650 - 800IR/Raman jkps.or.kr
Si-Cl Stretch (in related compounds)~355 - 370IR/Raman jkps.or.kr

Mass Spectrometry for Reaction Mixture Analysis and Derivatization Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of (chlorophenyl)trimethylsilane and to deduce its structure from fragmentation patterns. researchgate.net When coupled with gas chromatography (GC-MS), it is a powerful tool for analyzing complex reaction mixtures. researchgate.net

In Electron Ionization (EI) mass spectrometry, (chlorophenyl)trimethylsilane will typically exhibit a molecular ion peak (M⁺). Common fragmentation pathways for trimethylsilyl compounds include the loss of a methyl group to form a stable [M-15]⁺ or [M-CH₃]⁺ ion, which is often the base peak. nih.gov Other significant fragments would correspond to the trimethylsilyl cation [(CH₃)₃Si]⁺ and the chlorophenyl cation [C₆H₄Cl]⁺.

While (chlorophenyl)trimethylsilane is not a standard derivatizing agent, the broader field of silylation is critical in MS analysis. nih.gov Reagents like chlorotrimethylsilane are used to increase the volatility and thermal stability of polar compounds, making them amenable to GC-MS analysis. nih.govnih.gov The principles of silylation and the mass spectral behavior of silyl derivatives are well-documented and provide a framework for understanding the analysis of any reaction involving silyl compounds. researchgate.netnih.gov

Chromatographic Methods for Separation and Purity Assessment in Complex Synthetic Systems (e.g., Gas Chromatography for Yield Determination)

Chromatographic methods are essential for separating (chlorophenyl)trimethylsilane from reactants, solvents, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC) is the premier technique for the analysis of volatile organosilicon compounds. dss.go.th Using a capillary column and typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as the detector, GC can effectively separate isomers of (chlorophenyl)trimethylsilane and quantify their relative amounts. This is crucial for determining the isomeric purity of a sample.

In synthetic chemistry, GC is routinely employed to monitor the progress of a reaction and to determine the final yield of the product. datapdf.com By adding a known amount of an internal standard to the reaction mixture, the quantity of (chlorophenyl)trimethylsilane produced can be accurately calculated from the relative peak areas in the chromatogram. This method has been successfully applied to the analysis of various silyl derivatives in diverse matrices. nih.govdss.go.th

Emerging Research Directions and Future Outlook

Novel Synthetic Transformations and Cascade Reactions

Recent research has begun to uncover the synthetic potential of (chlorophenyl)trimethylsilane beyond its traditional role as a protecting group. Novel palladium-catalyzed cross-coupling reactions are at the forefront of this exploration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct examples involving (chlorophenyl)trimethylsilane are still emerging, the principles from well-established methods like the Heck, Suzuki-Miyaura, Stille, and Sonogashira couplings are being adapted. nih.govnih.govresearchgate.net The presence of the chlorophenyl group offers a reactive handle for such transformations, allowing for the construction of complex molecular architectures.

Cascade reactions, multi-step transformations that occur in a single pot, represent an efficient and atom-economical approach to complex molecule synthesis. Researchers are investigating the potential of (chlorophenyl)trimethylsilane derivatives to initiate or participate in such cascades. For instance, the intramolecular cyclization of derivatives of this compound could lead to the formation of novel heterocyclic and carbocyclic systems. nih.gov The interplay between the reactive chlorophenyl group and the silicon center is a key area of investigation for designing novel cascade sequences. researchgate.net

Advanced Materials Development with Tailored Properties

The unique combination of an organic chlorophenyl group and an inorganic silane (B1218182) moiety makes (chlorophenyl)trimethylsilane a promising building block for advanced materials with tailored properties. Its incorporation into polymer chains, either as a monomer or a functionalizing agent, can impart desirable characteristics such as thermal stability, hydrophobicity, and specific refractive indices.

One key area of development is the synthesis of functionalized polymers. researchgate.net Hydrosilylation, a reaction where a Si-H bond adds across a double or triple bond, is a powerful technique for grafting silyl (B83357) groups onto polymer backbones. While direct polymerization of (chlorophenyl)trimethylsilane is not widely reported, its derivatives can be incorporated into polymers to introduce the chlorophenyl functionality. This functional group can then be further modified to tune the material's properties or to act as a reactive site for cross-linking or surface modification.

The development of materials with specific optical or electronic properties is another promising avenue. The aromatic nature of the chlorophenyl group can be exploited in the design of photoluminescent or conductive polymers.

Integration with Automated and Flow Chemistry Platforms

The drive towards more efficient, reproducible, and safer chemical synthesis has led to the increasing adoption of automated and flow chemistry platforms. The well-defined reactivity of organosilicon compounds like (chlorophenyl)trimethylsilane makes them suitable candidates for integration into these modern synthetic workflows.

Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. nih.gov The use of (chlorophenyl)trimethylsilane as a building block in such systems could accelerate the discovery and optimization of new molecules with desired properties. For example, an automated system could rapidly screen a library of catalysts and reaction conditions for a specific cross-coupling reaction involving this silane.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers advantages in terms of heat and mass transfer, reaction control, and scalability. The application of flow chemistry to the synthesis and modification of organosilanes is an active area of research. The precise control over reaction parameters in a microfluidic reactor can lead to higher yields and selectivities in transformations involving (chlorophenyl)trimethylsilane.

Theoretical Advancements in Organosilicon Chemistry and Computational Design of Reactivity

Theoretical and computational chemistry are playing an increasingly important role in understanding and predicting the behavior of molecules. Density Functional Theory (DFT) and other computational methods are being used to investigate the electronic structure, bonding, and reactivity of organosilicon compounds, including arylsilanes. researchgate.netnih.gov

Computational models can provide valuable insights into the reaction mechanisms of synthetic transformations involving (chlorophenyl)trimethylsilane. nih.gov For example, DFT calculations can be used to predict the activation energies of different reaction pathways in a palladium-catalyzed cross-coupling reaction, helping to guide the selection of optimal reaction conditions. compchem.nl

Q & A

Q. What are the recommended synthetic routes for preparing (chlorophenyl)trimethylsilane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves the reaction of chlorophenyllithium or Grignard reagents with trimethylchlorosilane (TMCS) under inert conditions (argon/nitrogen). For example, adding chlorophenyllithium to TMCS in dry THF at −78°C, followed by gradual warming to room temperature, yields the product . Critical factors include moisture exclusion (to prevent hydrolysis) and stoichiometric control. Yield optimization requires monitoring reaction progress via GC-MS or NMR. Impurities such as unreacted TMCS or residual chlorophenyl species should be removed via fractional distillation under reduced pressure .

Q. How can researchers characterize the purity and structural integrity of (chlorophenyl)trimethylsilane?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm methyl (-Si(CH3_3)3_3) and chlorophenyl group integration. For example, 1^1H NMR should show a singlet at ~0.3 ppm (Si–CH3_3) and aromatic protons at 7.2–7.5 ppm .
  • GC-MS : To assess purity (>98%) and detect volatile byproducts (e.g., hexamethyldisiloxane) .
  • FT-IR : Peaks at ~1250 cm1^{-1} (Si–C stretching) and ~500 cm1^{-1} (Si–Cl, if residual) .

Q. What safety protocols are critical when handling (chlorophenyl)trimethylsilane in laboratory settings?

  • Methodological Answer :
  • Use glove boxes or Schlenk lines to prevent moisture exposure, as hydrolysis releases HCl .
  • Employ PPE (nitrile gloves, goggles, lab coats) and ensure fume hood ventilation. Quench spills with sodium bicarbonate to neutralize acidic byproducts .
  • Store under inert gas (argon) at 4°C to minimize degradation .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group on the phenyl ring influence the reactivity of (chlorophenyl)trimethylsilane in cross-coupling reactions?

  • Methodological Answer : The chloro substituent enhances electrophilicity at the silicon center, facilitating nucleophilic substitution (e.g., with alkoxides or amines). For instance, in silylation reactions with alcohols, the chloro group stabilizes the transition state via inductive effects, accelerating Si–O bond formation. Kinetic studies (monitored via 29^{29}Si NMR) show a 2–3× rate increase compared to non-halogenated analogs . However, steric hindrance from the trimethylsilyl group may limit accessibility, requiring tailored catalysts (e.g., B(C6_6F5_5)3_3) .

Q. What experimental strategies resolve contradictions in reported thermal stability data for (chlorophenyl)trimethylsilane?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from impurities or measurement techniques. To address this:
  • Perform TGA-DSC under controlled atmospheres (N2_2 vs. air) to differentiate oxidative vs. thermal degradation .
  • Use high-purity samples (verified via GC-MS) and compare with literature protocols. For example, trace moisture can catalyze decomposition, lowering observed stability .

Q. How can (chlorophenyl)trimethylsilane be utilized in surface functionalization for hydrophobic materials?

  • Methodological Answer : The compound acts as a silylating agent to modify oxide surfaces (e.g., SiO2_2, TiO2_2). Procedure:

Clean substrates with piranha solution (H2_2SO4_4:H2_2O2_2 3:1) to activate hydroxyl groups.

Immerse in a 2% (v/v) solution of (chlorophenyl)trimethylsilane in toluene at 60°C for 24 hours.

Characterize hydrophobicity via contact angle measurements (expected >100° for aromatic silanes) .
Note : Competing hydrolysis can be mitigated by anhydrous conditions and molecular sieves .

Key Methodological Considerations

  • Contradiction Analysis : Cross-validate thermal and spectroscopic data using multiple techniques (e.g., TGA with mass spectrometry coupling) to identify artifact sources .
  • Synthetic Optimization : Employ design of experiments (DoE) to balance stoichiometry, temperature, and catalyst loading for scalable synthesis .

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